2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-benzoic acid
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Overview
Description
2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-benzoic acid is a complex organic compound with the molecular formula C19H20N2O4 and a molecular weight of 340.37 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-benzoic acid typically involves the reaction of 4-aminobenzoic acid with 3-methylbutanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Mechanism of Action
The mechanism of action for 2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid: Similar in structure but with a cyclohexane ring instead of a benzene ring.
2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-benzoic acid derivatives: Various derivatives with different substituents on the aromatic rings.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[4-(3-methylbutanoylamino)phenyl]carbamoyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-12(2)11-17(22)20-13-7-9-14(10-8-13)21-18(23)15-5-3-4-6-16(15)19(24)25/h3-10,12H,11H2,1-2H3,(H,20,22)(H,21,23)(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYWKADBWIMCEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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